molecular formula C22H23N5 B11226868 N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11226868
M. Wt: 357.5 g/mol
InChI Key: SXWDHWOMAPMGOY-UHFFFAOYSA-N
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Description

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with benzyl, dimethylphenyl, and ethyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, followed by treatment with substituted anilines . Another approach includes the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which provide a rapid and efficient synthesis of pyrazolopyrimidine derivatives . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, pyrazolopyrimidine derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C22H23N5

Molecular Weight

357.5 g/mol

IUPAC Name

N-benzyl-1-(3,4-dimethylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H23N5/c1-4-26(14-18-8-6-5-7-9-18)21-20-13-25-27(22(20)24-15-23-21)19-11-10-16(2)17(3)12-19/h5-13,15H,4,14H2,1-3H3

InChI Key

SXWDHWOMAPMGOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C

Origin of Product

United States

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